molecular formula C14H20N2O.HCl B1574496 TC-E 5007

TC-E 5007

Cat. No.: B1574496
M. Wt: 268.78
Attention: For research use only. Not for human or veterinary use.
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Description

TC-E 5007 is an irreversible and selective inhibitor of dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9), with IC50 values of 145 nM and 242 nM, respectively . It exhibits high selectivity over related enzymes such as DPP-IV, DPP-2, and fibroblast activation protein (FAP), making it a valuable tool for studying the physiological roles of DPP-8/9 in immune regulation, cancer, and metabolic disorders .

Properties

Molecular Formula

C14H20N2O.HCl

Molecular Weight

268.78

Synonyms

Alternative Name: allo-I1e-isoindoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While TC-E 5007 belongs to a broader family of "TC-E" compounds, its mechanism and targets differ significantly from other members. Below is a detailed comparison with structurally or functionally related inhibitors:

TC-E 5002 (KDM7A Inhibitor)

  • Target : Histone demethylase KDM7A (IC50 = 0.2 μM) with weaker activity against KDM7B (1.2 μM) .
  • Therapeutic Application: Reduces growth of cisplatin-resistant bladder cancer cells by suppressing androgen receptor (AR) activity. In vivo studies show tumor growth inhibition in xenograft models .
  • Key Differentiator : Unlike this compound, TC-E 5002 modulates epigenetic regulation rather than protease activity. Its effects are concentration-dependent, requiring prolonged exposure for maximal efficacy .

TC-E 5003 (PRMT1 Inhibitor)

  • Mechanism : Alkylates PRMT1 via chloroacetamide groups, inhibiting breast (MCF7; IC50 = 1.97 μM) and prostate (LNCaP; IC50 = 4.49 μM) cancer cell growth .
  • Key Differentiator : TC-E 5003’s alkylating mechanism risks off-target toxicity, whereas this compound’s irreversible inhibition is more target-specific .

Tepotinib (MET Inhibitor)

  • Target : MET kinase, a receptor tyrosine kinase implicated in cancer progression .
  • Structural Comparison: Shares a pyridazinone moiety with some TC-E compounds but lacks the irreversible binding seen in this compound .

Data Table: Comparative Analysis of TC-E Compounds

Compound Target IC50 Selectivity Over Related Targets Mechanism Therapeutic Area
This compound DPP-8/DPP-9 145 nM/242 nM >100-fold vs. DPP-IV, DPP-2, FAP Irreversible Immune disorders, cancer
TC-E 5002 KDM7A 0.2 μM >55-fold vs. KDM4A, KDM6A Competitive Bladder cancer
TC-E 5003 PRMT1 1.5 μM No activity vs. PRMT4 Alkylation Breast/prostate cancer

Research Findings and Clinical Implications

  • This compound : Preclinical studies emphasize its utility in elucidating DPP-8/9’s role in immune evasion. Its selectivity reduces risks of metabolic side effects associated with pan-DPP inhibitors .
  • TC-E 5002 : Synergizes with enzalutamide in overcoming cisplatin resistance, highlighting its role in combination therapies .

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